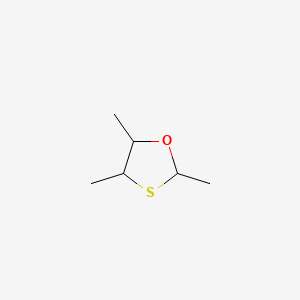
anti-2-cis-4,5-Trimethyl-1,3-oxathiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane: is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol . It is a member of the oxathiolane family, characterized by a five-membered ring containing both oxygen and sulfur atoms. This compound is known for its unique stereochemistry, with three methyl groups attached to the ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-2-cis-4,5-Trimethyl-1,3-oxathiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the oxathiolane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a more reduced form, such as a thiol or alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products:
Sulfoxides and sulfones: from oxidation.
Thiols or alcohols: from reduction.
Substituted oxathiolanes: from substitution reactions.
Applications De Recherche Scientifique
Chemistry: Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique ring structure and functional groups make it a versatile intermediate .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of anti-2-cis-4,5-Trimethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: this compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
2-Methyl-1,3-oxathiolane: Similar structure but with fewer methyl groups.
4,5-Dimethyl-1,3-oxathiolane: Lacks one methyl group compared to anti-2-cis-4,5-Trimethyl-1,3-oxathiolane.
1,3-Oxathiolane: The parent compound without any methyl substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of three methyl groups. These structural features confer distinct reactivity and properties, making it valuable in various applications .
Propriétés
Numéro CAS |
63393-28-2 |
|---|---|
Formule moléculaire |
C6H12OS |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
2,4,5-trimethyl-1,3-oxathiolane |
InChI |
InChI=1S/C6H12OS/c1-4-5(2)8-6(3)7-4/h4-6H,1-3H3 |
Clé InChI |
IWKQZSONTQWRJT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(SC(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
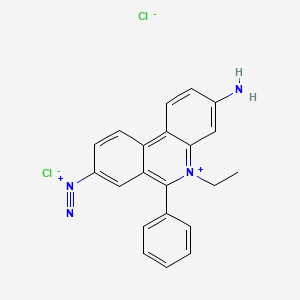
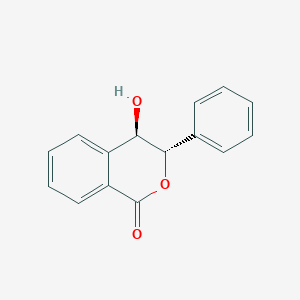

![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
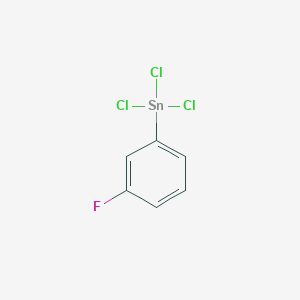
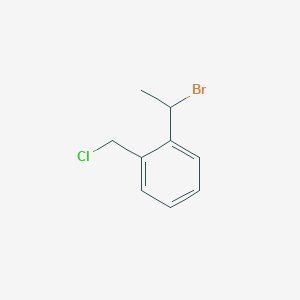
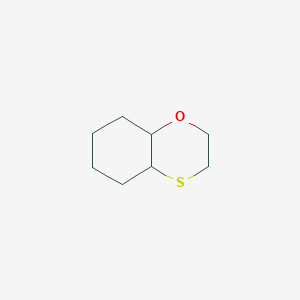




![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
